molecular formula C21H20N4O4 B15030396 7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

7-(4-methoxybenzyl)-1,3-dimethyl-8-phenoxy-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B15030396
M. Wt: 392.4 g/mol
InChI Key: DJBCIRQTRGOYLN-UHFFFAOYSA-N
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Description

7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound with a unique structure that includes a purine core substituted with methoxyphenyl, phenoxy, and dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Acetone, ethanol, and other organic solvents.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-[(4-METHOXYPHENYL)METHYL]-1,3-DIMETHYL-8-PHENOXY-2,3,6,7-TETRAHYDRO-1H-PURINE-2,6-DIONE is unique due to its specific substitution pattern on the purine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

7-[(4-methoxyphenyl)methyl]-1,3-dimethyl-8-phenoxypurine-2,6-dione

InChI

InChI=1S/C21H20N4O4/c1-23-18-17(19(26)24(2)21(23)27)25(13-14-9-11-15(28-3)12-10-14)20(22-18)29-16-7-5-4-6-8-16/h4-12H,13H2,1-3H3

InChI Key

DJBCIRQTRGOYLN-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OC3=CC=CC=C3)CC4=CC=C(C=C4)OC

Origin of Product

United States

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